2-Methyl2H-chromene-3-carboxylicacid
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Overview
Description
2-Methyl-2H-chromene-3-carboxylic acid is a chemical compound belonging to the class of chromenes, which are oxygen-containing heterocycles. Chromenes are significant due to their presence in various natural products, pharmaceutical agents, and biologically relevant molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2H-chromene-3-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis can be carried out via solvent-controlled and rhodium(III)-catalyzed redox-neutral C−H activation/[3 + 3] annulation cascade . This method ensures high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 2-Methyl-2H-chromene-3-carboxylic acid may involve large-scale cyclization reactions using optimized catalysts and solvents to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce halogens or other functional groups into the molecule.
Scientific Research Applications
2-Methyl-2H-chromene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives have shown potential in biological assays and as probes for studying cellular processes.
Industry: It is used in the development of new materials with specific properties, such as optical or electronic characteristics.
Mechanism of Action
The mechanism of action of 2-Methyl-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2H-chromene-3-carboxylic acid
- 3-Methyl-2H-chromen-2-one
- Coumarin derivatives
Uniqueness
2-Methyl-2H-chromene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other chromene derivatives, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H10O3 |
---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
2-methyl-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C11H10O3/c1-7-9(11(12)13)6-8-4-2-3-5-10(8)14-7/h2-7H,1H3,(H,12,13) |
InChI Key |
VJBZDMNYBTXHOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=CC2=CC=CC=C2O1)C(=O)O |
Origin of Product |
United States |
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